

Navigating the Structure-Activity Landscape of Thiazole-5-Carboxylate Analogs: A Comparative Guide

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Compound of Interest

Compound Name: *Ethyl 4-bromothiazole-5-carboxylate*

Cat. No.: B140760

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For researchers, scientists, and professionals in drug development, the thiazole scaffold represents a cornerstone in medicinal chemistry, lending its versatile structure to a multitude of pharmacologically active agents. This guide delves into the structure-activity relationships (SAR) of **ethyl 4-bromothiazole-5-carboxylate** analogs and related derivatives, offering a comparative analysis of their biological performance supported by experimental data. We aim to provide a clear, data-driven overview to inform the rational design of novel therapeutics.

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged structure found in numerous FDA-approved drugs.^[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive core for designing molecules that can modulate biological targets with high affinity and specificity. Modifications at different positions of the thiazole ring can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide focuses on derivatives of the ethyl thiazole-5-carboxylate scaffold, exploring how substitutions at the C2 and C4 positions impact their anticancer, antimicrobial, and enzyme-inhibitory activities.

Comparative Analysis of Biological Activity

The biological evaluation of various ethyl thiazole-5-carboxylate analogs has revealed potent activity across different therapeutic areas. The following tables summarize the quantitative data

from several key studies, providing a basis for comparing the efficacy of different substitution patterns.

Anticancer Activity

Thiazole derivatives have shown significant promise as anticancer agents by targeting various mechanisms, including the inhibition of protein tyrosine phosphatases (PTPs) like PTP1B, which are implicated in cancer cell proliferation.[\[1\]](#)

Table 1: In Vitro Anticancer Activity of Ethyl Thiazole-5-Carboxylate Analogs

Compound ID	R1 (C2-position)	R2 (C4-position)	Cancer Cell Line	Activity (IC50, μ M)	Reference
1	2-(5-methyl-3-(4-chlorophenyl)isoxazole-4-carboxamido)	-CH3	Fusarium graminearum	58% inhibition at 100 mg/L	[2]
2	2-(5-methyl-3-phenylisoxazole-4-carboxamido)	-CH3	Thanatephorus cucumeris	55% inhibition at 100 mg/L	[2]
3	2-(5-methyl-3-(4-fluorophenyl)isoxazole-4-carboxamido)	-CH3	Botrytis cinerea	52% inhibition at 100 mg/L	[2]
4c	4-chlorophenyl	-CF3	MDA-MB-231 (Breast)	3.52	[3]
4d	3-nitrophenyl	-CF3	MDA-MB-231 (Breast)	1.21	[3]

Note: The data for compounds 1, 2, and 3 are presented as percent inhibition at a fixed concentration, as IC₅₀ values were not provided in the source.

Antimicrobial Activity

The thiazole nucleus is also a key component of many antimicrobial agents. The following table presents the minimum inhibitory concentrations (MIC) of various analogs against bacterial and fungal strains.

Table 2: In Vitro Antimicrobial Activity of Ethyl Thiazole-5-Carboxylate Analogs

Compound ID	R1 (C2-position)	R2 (C4-position)	Microorganism	Activity (MIC, μ g/mL)	Reference
5a	2-(2-mercaptopropylamido)	-CH ₃	Staphylococcus aureus	>100	[4]
3d	2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetylmidoo)	-CH ₃	Escherichia coli	12.5	[4]
3f	2-(2-((5-nitro-1H-benzimidazol-2-yl)thio)acetylmidoo)	-CH ₃	Candida albicans	6.25	[4]
3g	2-(2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetylmidoo)	-CH ₃	Aspergillus niger	25	[4]

Enzyme Inhibition

Specific thiazole derivatives have been designed as inhibitors of enzymes such as Monoacylglycerol Lipase (MAGL) and Vascular Adhesion Protein-1 (VAP-1), which are therapeutic targets for cancer and inflammatory diseases, respectively.[5][6]

Table 3: Enzyme Inhibitory Activity of Thiazole-5-Carboxylate Analogs

Compound ID	R1 (C2-position)	R2 (C4-position)	Target Enzyme	Activity (IC50, μ M)	Reference
3g	2-amino-4-substituted phenyl	-CH3	MAGL	0.037	[5]
4c	2-amino-4-substituted phenyl	-CH3	MAGL	0.063	[5]
110	4-(phenoxy)methyl	-H	PTP1B	4.46	[1]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard colorimetric assay to assess cell viability.[7]

- Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well and incubated for 24 hours to allow for attachment.[7]
- Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in serial dilutions) for 48-72 hours. A vehicle control (e.g., DMSO) is included.[7]

- MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[7]
- Formazan Solubilization: The viable cells metabolize the MTT into purple formazan crystals, which are then solubilized by adding a solubilization solution (e.g., DMSO).
- Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is proportional to the absorbance, and the IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Monoacylglycerol Lipase (MAGL) Inhibition Assay

This fluorogenic substrate assay is used to determine the inhibitory activity of compounds against MAGL.[8][9]

- Reaction Setup: The assay is performed in a 96-well plate. The test inhibitors are pre-incubated with the MAGL enzyme in a suitable buffer (e.g., HEPES buffer, pH 7.5) for 30 minutes.[8][9]
- Substrate Addition: A fluorogenic substrate, such as 2-arachidonoylglycerol-based fluorogenic substrate (AA-HNA), is added to initiate the enzymatic reaction.[8][9]
- Fluorescence Measurement: The fluorescence intensity is measured at regular intervals over a period of 30 minutes using a plate reader. The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.[8][9]
- Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (enzyme without inhibitor). The IC₅₀ value is then determined from a dose-response curve.[8]

Vascular Adhesion Protein-1 (VAP-1) Inhibition Assay

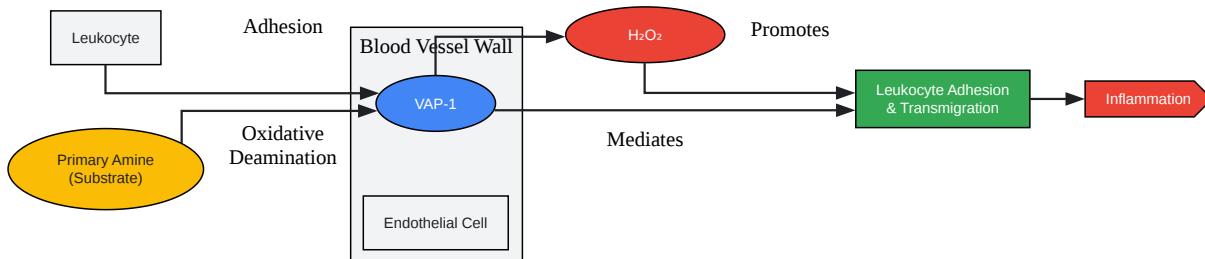
This assay measures the amine oxidase activity of VAP-1.[10]

- Enzyme Reaction: Recombinant human VAP-1 is incubated with a substrate (e.g., a primary amine) in a suitable buffer. The enzymatic reaction produces hydrogen peroxide.[6][10]

- Detection: The amount of hydrogen peroxide produced is quantified using a detection reagent that generates a luminescent or fluorescent signal.[10]
- Inhibitor Screening: Test compounds are pre-incubated with the VAP-1 enzyme before the addition of the substrate.
- Data Analysis: The inhibitory effect of the compounds is determined by measuring the reduction in the signal compared to the control. IC50 values are calculated from the dose-response curves.

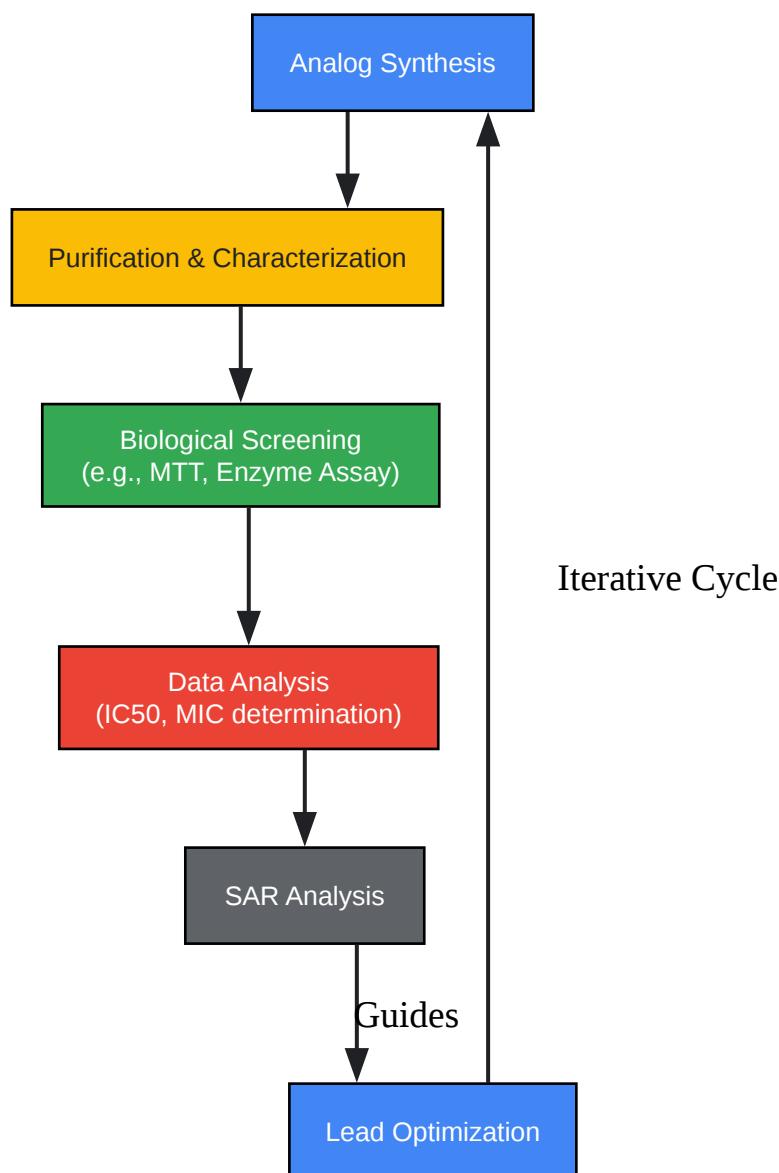
Visualizing Molecular Interactions and Pathways

To better understand the biological context in which these thiazole derivatives operate, the following diagrams illustrate a key signaling pathway and a general experimental workflow.



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Caption: VAP-1 mediated leukocyte adhesion and transmigration.



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Caption: General workflow for a Structure-Activity Relationship (SAR) study.

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